molecular formula C26H24N4O3S B5792127 N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B5792127
M. Wt: 472.6 g/mol
InChI Key: XHKIPICJMBQNML-MZJWZYIUSA-N
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Description

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-thiophenecarboxylic acid and 2-methoxybenzoyl chloride. The key steps may involve:

  • Formation of the thienopyridine core through cyclization reactions.
  • Introduction of the hydrazino group via condensation reactions.
  • Final coupling with 2-methoxybenzamide under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds with similar core structures, known for their diverse biological activities.

    Benzamides: Compounds with a benzamide moiety, often used in medicinal chemistry.

Uniqueness

N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[(2-methoxybenzoyl)amino]-4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-15-9-11-18(12-10-15)14-27-30-25(32)23-22(21-16(2)13-17(3)28-26(21)34-23)29-24(31)19-7-5-6-8-20(19)33-4/h5-14H,1-4H3,(H,29,31)(H,30,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKIPICJMBQNML-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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